Cas no 885518-82-1 (Methyl 3-iodo-1H-indazole-6-carboxylate)

Methyl 3-iodo-1H-indazole-6-carboxylate is a versatile heterocyclic compound featuring an indazole core substituted with an iodine atom at the 3-position and a methyl ester group at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules via cross-coupling reactions, such as Suzuki or Sonogashira couplings. The iodine substituent enhances reactivity, enabling selective functionalization, while the ester group offers further derivatization potential. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, including kinase inhibitors and other therapeutic agents.
Methyl 3-iodo-1H-indazole-6-carboxylate structure
885518-82-1 structure
Product name:Methyl 3-iodo-1H-indazole-6-carboxylate
CAS No:885518-82-1
MF:C9H7IN2O2
MW:302.068554162979
MDL:MFCD07781616
CID:840489
PubChem ID:24728228

Methyl 3-iodo-1H-indazole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-iodo-1H-indazole-6-carboxylate
    • 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER
    • 3-Iodo-1H-indazole-6-carboxylic acid methyl ester
    • 3-Iodo-6-(1H)indazole carboxylic acid methyl ester
    • 3-Iodo-6-(1H)indazole carboxylic acid methyl ester
    • methyl 3-iodo-2H-indazole-6-carboxylate
    • Methyl 3-iodoindazole-6-carboxylate
    • 3-Iodo-2H-indazole-6-carboxylic acid methyl ester
    • PubChem18069
    • KSC495C3D
    • VSXHXVGWOSYULI-UHFFFAOYSA-N
    • 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER
    • BCP26281
    • AKOS005258561
    • SY033613
    • 3-Iodo-1H-indazole-6-carboxylic acid methyl ester, AldrichCPR
    • 885518-82-1
    • METHYL3-IODO-1H-INDAZOLE-6-CARBOXYLATE
    • CS-0006094
    • SCHEMBL2671519
    • methyl 3-iodo-1H-indazole 6-carboxylate
    • J-522184
    • DTXSID40646284
    • PB10467
    • PS-7125
    • MFCD07781616
    • DB-077908
    • EN300-316920
    • MDL: MFCD07781616
    • Inchi: 1S/C9H7IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
    • InChI Key: VSXHXVGWOSYULI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(C(=NN2)I)=CC=1)OC

Computed Properties

  • Exact Mass: 301.95500
  • Monoisotopic Mass: 301.95523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55

Experimental Properties

  • Density: 1.948±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.33 g/l) (25 º C),
  • PSA: 54.98000
  • LogP: 1.95410

Methyl 3-iodo-1H-indazole-6-carboxylate Security Information

  • Hazard Statement: H302
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

Methyl 3-iodo-1H-indazole-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A378092-1g
Methyl 3-iodo-1H-indazole-6-carboxylate
885518-82-1 95%
1g
$11.0 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076110-5g
Methyl 3-iodo-1H-indazole-6-carboxylate
885518-82-1 98%
5g
¥318.00 2024-04-27
TRC
I719583-500mg
3-Iodo-1h-indazole-6-carboxylic acid methyl ester
885518-82-1
500mg
$87.00 2023-05-18
abcr
AB466363-1g
Methyl 3-iodo-1H-indazole-6-carboxylate, min. 95%; .
885518-82-1
1g
€83.80 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57320-25g
Methyl 3-iodo-1H-indazole-6-carboxylate
885518-82-1
25g
¥3436.0 2021-09-08
TRC
I719583-1g
3-Iodo-1h-indazole-6-carboxylic acid methyl ester
885518-82-1
1g
$98.00 2023-05-18
abcr
AB466363-5 g
Methyl 3-iodo-1H-indazole-6-carboxylate, min. 95%; .
885518-82-1
5g
€165.40 2023-07-18
Advanced ChemBlocks
C-2026-5G
Methyl 3-iodoindazole-6-carboxylate
885518-82-1 97%
5G
$115 2023-04-13
Enamine
EN300-316920-1.0g
methyl 3-iodo-1H-indazole-6-carboxylate
885518-82-1 95.0%
1.0g
$19.0 2025-03-19
eNovation Chemicals LLC
D494846-25G
methyl 3-iodo-1H-indazole-6-carboxylate
885518-82-1 97%
25g
$325 2023-09-02

Methyl 3-iodo-1H-indazole-6-carboxylate Production Method

Additional information on Methyl 3-iodo-1H-indazole-6-carboxylate

Methyl 3-iodo-1H-indazole-6-carboxylate (CAS No. 885518-82-1): A Comprehensive Overview

Methyl 3-iodo-1H-indazole-6-carboxylate (CAS No. 885518-82-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with Methyl 3-iodo-1H-indazole-6-carboxylate.

Chemical Properties

Methyl 3-iodo-1H-indazole-6-carboxylate is a derivative of indazole, a heterocyclic compound with a fused benzene and pyrazole ring system. The presence of the iodine atom at the 3-position and the methyl ester group at the 6-carboxylate position imparts distinct chemical properties to this molecule. The iodine substituent is particularly noteworthy due to its high atomic mass and electronegativity, which can influence the compound's reactivity and biological activity. The molecular formula of Methyl 3-iodo-1H-indazole-6-carboxylate is C10H9IN2O2, and its molecular weight is approximately 274.09 g/mol.

The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays. Its stability under standard laboratory conditions makes it a reliable reagent for synthetic chemistry and pharmaceutical research.

Synthesis Methods

The synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate can be achieved through several well-documented methods. One common approach involves the reaction of 3-bromoindazole with potassium iodide in the presence of a palladium catalyst to form the corresponding iodinated derivative. Subsequent esterification of the carboxylic acid group using methanol and an acid catalyst yields the final product.

An alternative synthetic route involves the direct iodination of 3-bromoindazole using N-iodosuccinimide (NIS) in an appropriate solvent, followed by esterification. This method offers advantages in terms of yield and purity, making it a preferred choice for large-scale production.

Biological Activities

Methyl 3-iodo-1H-indazole-6-carboxylate has been extensively studied for its biological activities, particularly in the context of drug discovery and development. One of its key applications is as a building block for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of this compound have shown promising activity as inhibitors of various enzymes involved in disease pathways.

In recent studies, Methyl 3-iodo-1H-indazole-6-carboxylate has been investigated for its anti-inflammatory properties. Research has demonstrated that certain derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This makes it a valuable starting point for developing new anti-inflammatory drugs with reduced side effects compared to existing treatments.

Beyond anti-inflammatory applications, Methyl 3-iodo-1H-indazole-6-carboxylate has also shown potential as an anticancer agent. Studies have reported that specific derivatives can selectively target cancer cells by disrupting cell cycle progression and inducing apoptosis. These findings highlight the compound's versatility and its potential to contribute to cancer therapy.

Recent Research Advancements

The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the potential applications of Methyl 3-iodo-1H-indazole-6-carboxylate. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing selective serotonin reuptake inhibitors (SSRIs). The researchers found that certain derivatives exhibited high affinity for serotonin transporters, suggesting their potential as novel antidepressants with improved efficacy and fewer side effects.

In another study, scientists investigated the role of Methyl 3-iodo-1H-indazole-6-carboxylate in modulating immune responses. The results indicated that specific derivatives could enhance immune cell activation and improve immune function, opening up new avenues for immunotherapy research.

Conclusion

Methyl 3-iodo-1H-indazole-6-carboxylate (CAS No. 885518-82-1) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical properties, coupled with its potential biological activities, make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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(CAS:885518-82-1)Methyl 3-iodo-1H-indazole-6-carboxylate
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